molecular formula C16H20N2O5S2 B5329039 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B5329039
M. Wt: 384.5 g/mol
InChI Key: VDPPNBHBLQQOTG-UHFFFAOYSA-N
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Description

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide is a complex organic compound with the molecular formula C₁₆H₂₀N₂O₅S₂. It is characterized by its unique structure, which includes a methoxy group, a methylsulfonylamino group, and a benzenesulfonamide moiety.

Properties

IUPAC Name

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S2/c1-12-7-5-6-8-14(12)17-25(21,22)13-9-10-16(23-3)15(11-13)18(2)24(4,19)20/h5-11,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPPNBHBLQQOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide typically involves multiple steps, including the introduction of functional groups and the formation of the sulfonamide linkage. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with N-(2-methylphenyl)methylsulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in specialty chemicals

Mechanism of Action

The mechanism of action of 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of sulfonamide-sensitive enzymes, disrupting metabolic pathways in microorganisms .

Comparison with Similar Compounds

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

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